molecular formula C14H16O2S2 B1328156 2,6-Dimethoxy-3,7-bis(methylthio)-naphthalene CAS No. 136559-34-7

2,6-Dimethoxy-3,7-bis(methylthio)-naphthalene

Cat. No.: B1328156
CAS No.: 136559-34-7
M. Wt: 280.4 g/mol
InChI Key: QZVUQXYXVFWFNC-UHFFFAOYSA-N
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Description

2,6-Dimethoxy-3,7-bis(methylthio)-naphthalene is an organic compound with the molecular formula C18H18O2S2 It is characterized by the presence of two methoxy groups and two methylthio groups attached to a naphthalene ring

Scientific Research Applications

2,6-Dimethoxy-3,7-bis(methylthio)-naphthalene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethoxy-3,7-bis(methylthio)-naphthalene typically involves the following steps:

    Starting Materials: The synthesis begins with naphthalene derivatives that have substituents at the 2 and 6 positions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethoxy-3,7-bis(methylthio)-naphthalene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the methylthio groups to thiols using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy and methylthio groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Sodium hydride, dimethylformamide as solvent.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Various substituted naphthalene derivatives.

Mechanism of Action

The mechanism of action of 2,6-Dimethoxy-3,7-bis(methylthio)-naphthalene involves its interaction with molecular targets such as enzymes and receptors. The compound’s methoxy and methylthio groups can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, influencing its binding affinity and specificity. These interactions can modulate the activity of target proteins and pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethoxy-3,7-dimethyl-naphthalene: Similar structure but with methyl groups instead of methylthio groups.

    2,6-Dimethoxy-3,7-dichloro-naphthalene: Similar structure but with chloro groups instead of methylthio groups.

    2,6-Dimethoxy-3,7-dinitro-naphthalene: Similar structure but with nitro groups instead of methylthio groups.

Uniqueness

2,6-Dimethoxy-3,7-bis(methylthio)-naphthalene is unique due to the presence of both methoxy and methylthio groups, which confer distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

2,6-dimethoxy-3,7-bis(methylsulfanyl)naphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O2S2/c1-15-11-5-9-8-14(18-4)12(16-2)6-10(9)7-13(11)17-3/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZVUQXYXVFWFNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC(=C(C=C2C=C1SC)OC)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70649844
Record name 2,6-Dimethoxy-3,7-bis(methylsulfanyl)naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70649844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136559-34-7
Record name 2,6-Dimethoxy-3,7-bis(methylsulfanyl)naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70649844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the structural significance of 2,6-Dimethoxy-3,7-bis(methylthio)-naphthalene in its radical cation salt form?

A1: In the radical cation salt tris[2,6-dimethoxy-3,7-bis(methylthio)naphthalene] diperchlorate, the this compound molecules arrange themselves in a unique way. They form planar triads that stack along a specific axis (b-axis) within the crystal lattice. [] This stacking is crucial for the compound's semiconducting properties. Furthermore, the sulfur atoms in each molecule participate in infinite, nearly linear chains parallel to the stacking axis. These sulfur chains exhibit S...S distances of 3.401, 3.401, and 3.503 Å, contributing to the material's overall conductivity. []

Q2: Why is this compound considered a promising candidate for organic semiconductors?

A2: The ability of this compound to form stable radical cation salts is key to its potential as an organic semiconductor. [] These salts, characterized by their stacked planar structures and sulfur atom chains, facilitate the movement of charge carriers, a fundamental property of semiconductors. Further research into the specific conductivity, charge mobility, and other electronic properties of this compound and its derivatives will be crucial in determining its viability for various semiconductor applications.

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